1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione
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Overview
Description
1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene family Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups attached to the anthracene core.
Scientific Research Applications
1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer drug development. Additionally, the compound can interact with various enzymes and proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A simpler anthracene derivative with similar photophysical properties.
1,4-Diaminoanthraquinone: Another anthracene derivative with amino groups, used in dye synthesis.
7-Chloro-2-phenoxyanthracene-9,10-dione: A compound with similar structural features but lacking the amino groups.
Uniqueness
1,4-Diamino-7-chloro-2-(4-(methylthio)phenoxy)anthracene-9,10-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and chloro groups allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88605-35-0 |
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Molecular Formula |
C21H15ClN2O3S |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1,4-diamino-7-chloro-2-(4-methylsulfanylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15ClN2O3S/c1-28-12-5-3-11(4-6-12)27-16-9-15(23)17-18(19(16)24)21(26)14-8-10(22)2-7-13(14)20(17)25/h2-9H,23-24H2,1H3 |
InChI Key |
CVADZFMCXINLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origin of Product |
United States |
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